molecular formula C18H18FN5OS B10773708 4-(18F)fluoranyl-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide

4-(18F)fluoranyl-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide

Cat. No.: B10773708
M. Wt: 370.4 g/mol
InChI Key: WIVGIKIKQHUFOD-AWDFDDCISA-N
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Description

4-[18F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, commonly referred to as [18F]FITM, is a radiolabeled compound used in positron emission tomography (PET) imaging. This compound is particularly significant in the field of medicinal chemistry due to its ability to image biological processes at the molecular level, especially those involving the metabotropic glutamate receptor subtype 1 (mGluR1) .

Preparation Methods

The synthesis of [18F]FITM involves a modified alcohol-enhanced 18F-fluorodeboronation method. This method is advantageous as it tolerates the presence of sensitive heterocycles in Bpin precursors, allowing a one-step 18F-fluorodeboronation on automated platforms . The synthetic route typically involves the following steps:

Chemical Reactions Analysis

[18F]FITM primarily undergoes substitution reactions during its synthesis. The key reaction is the copper-mediated 18F-fluorination of organoboranes, which involves the replacement of the boronic acid pinacol ester group with a fluorine-18 atom . Common reagents used in this reaction include:

The major product formed from this reaction is the radiolabeled [18F]FITM, which is then purified and used for PET imaging.

Mechanism of Action

Properties

Molecular Formula

C18H18FN5OS

Molecular Weight

370.4 g/mol

IUPAC Name

4-(18F)fluoranyl-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C18H18FN5OS/c1-11(2)22-16-8-14(20-10-21-16)15-9-26-18(23-15)24(3)17(25)12-4-6-13(19)7-5-12/h4-11H,1-3H3,(H,20,21,22)/i19-1

InChI Key

WIVGIKIKQHUFOD-AWDFDDCISA-N

Isomeric SMILES

CC(C)NC1=NC=NC(=C1)C2=CSC(=N2)N(C)C(=O)C3=CC=C(C=C3)[18F]

Canonical SMILES

CC(C)NC1=NC=NC(=C1)C2=CSC(=N2)N(C)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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